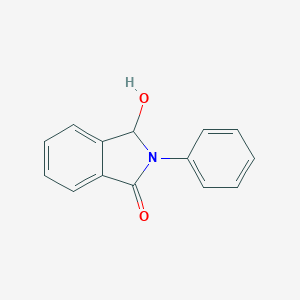

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-

Description

Yhhu-3792 is a novel compound known for its ability to enhance the self-renewal capability of neural stem cells. It activates the Notch signaling pathway and promotes the expression of Hes3 and Hes5, which are crucial for neural stem cell proliferation and differentiation . This compound has shown potential in promoting endogenous neurogenesis in the hippocampal dentate gyrus in mice, thereby improving spatial and episodic memory abilities .

Properties

CAS No. |

18167-15-2 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

3-hydroxy-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9,13,16H |

InChI Key |

ZLODOCHSFJATAJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |

Other CAS No. |

18167-15-2 |

solubility |

33.8 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yhhu-3792 involves the reaction of 5-(3-methoxyphenoxy)-2,4-quinazolinediamine with 4-isopropylphenylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of Yhhu-3792 would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Yhhu-3792 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy and phenyl groups. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve solvents like DMSO or ethanol and may require heating.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazolines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Yhhu-3792 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the Notch signaling pathway and its effects on neural stem cells

Biology: Investigated for its role in enhancing neural stem cell proliferation and differentiation

Medicine: Potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases by promoting neurogenesis and improving memory functions

Industry: Could be used in the development of drugs targeting neural stem cell proliferation and differentiation

Mechanism of Action

Yhhu-3792 exerts its effects by activating the Notch signaling pathway. This pathway is crucial for the regulation of neural stem cell proliferation and differentiation. Yhhu-3792 promotes the expression of Notch target genes Hes3 and Hes5, which are essential for maintaining the self-renewal capability of neural stem cells . The activation of this pathway leads to an expansion of the neural stem cell pool and promotes endogenous neurogenesis in the hippocampal dentate gyrus .

Comparison with Similar Compounds

Similar Compounds

N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine: A compound with a similar structure and mechanism of action.

Other 2-phenylamino-quinazoline-based compounds: These compounds also activate the Notch signaling pathway and promote neural stem cell proliferation.

Uniqueness

Yhhu-3792 is unique in its ability to significantly enhance the self-renewal capability of neural stem cells and promote endogenous neurogenesis in the hippocampal dentate gyrus. Its specific activation of the Notch signaling pathway and promotion of Hes3 and Hes5 expression distinguish it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.